Clenpenterol hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746803 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-47-7 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenpenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Perspectives and Evolution of Research Interest in Beta Adrenergic Agonists
The scientific journey into beta-adrenergic agonists is a century-long narrative of evolving understanding and chemical refinement. nih.gov The story begins with the isolation of adrenaline (epinephrine) in the early 1900s and its subsequent use in treating asthma. nih.govwikipedia.org While effective, adrenaline's lack of receptor selectivity led to widespread systemic effects. The introduction of ephedrine (B3423809) to Western medicine in 1924, a compound used in Chinese medicine for centuries, offered an alternative, but the quest for more targeted therapies continued. mdpi.com
A significant breakthrough occurred in the 1940s with the development of isoproterenol, a non-selective beta-adrenoreceptor agonist that lacked the alpha-adrenergic activity of its predecessors. mdpi.comnih.gov Isoproterenol became a crucial pharmacological tool, facilitating the landmark classification of adrenoceptors into alpha and beta types. nih.gov Further research led to the pivotal discovery by Lands and colleagues that beta-receptors could be subdivided into β1 (predominantly in the heart) and β2 (prevalent in bronchial and vascular smooth muscle). ersnet.org This discovery fundamentally shifted the direction of pharmaceutical research toward developing agents that could selectively target β2-receptors to achieve bronchodilation with fewer cardiac side effects. nih.goversnet.org
This new focus ushered in the era of selective, short-acting β2-agonists (SABAs) in the 1960s, with the development of compounds like salbutamol (B1663637) and terbutaline. nih.goversnet.org These offered improved tolerability and efficacy for relieving asthma symptoms. ersnet.org However, their limited duration of action prompted the next wave of innovation in the 1980s: the long-acting β2-agonists (LABAs), such as salmeterol (B1361061) and formoterol, which provided therapeutic effects for up to 12 hours. ersnet.org Research has continued to evolve, leading to the development of ultra-long-acting β2-agonists (ultra-LABAs) like indacaterol (B1671819) and vilanterol, designed for once-daily administration. ersnet.orgnih.gov
Alongside the development for respiratory diseases, research interest has also explored other physiological effects of β-agonists. Notably, the repartitioning effects of some of these compounds—their ability to shift nutrients from fat storage towards muscle growth—drew significant attention in animal science. koreascience.krresearchgate.net This has led to the investigation of various β-agonists, including clenbuterol (B1669167) and related structures, for their potential as growth promoters in livestock. koreascience.kracs.org
| Timeline of Key Beta-Adrenergic Agonist Developments | | :--- | :--- | :--- | :--- | | Era | Compound Example(s) | Receptor Selectivity | Key Research Milestone | | Early 1900s | Adrenaline (Epinephrine) | Non-selective (α and β) | First use of an adrenergic agonist for asthma treatment. nih.govwikipedia.org | | 1940s | Isoproterenol | Non-selective (β1 and β2) | Key tool for classifying adrenoceptors into alpha and beta. nih.govmdpi.com | | 1960s | Salbutamol, Terbutaline | Selective (β2) | Development of the first selective β2-agonists, reducing cardiac side effects. ersnet.org | | 1980s | Salmeterol, Formoterol | Selective (β2) | Introduction of long-acting agents for maintenance therapy. ersnet.org | | 2000s-Present | Indacaterol, Vilanterol | Selective (β2) | Development of ultra-long-acting agents for once-daily use. nih.gov |
Significance of Investigating Clenpenterol Hydrochloride in Pharmacology and Toxicology
Receptor Binding Affinities and Selectivity of this compound
The interaction of this compound with adrenergic receptors is the initial step in its mechanism of action. This interaction is characterized by its affinity for the receptor and its selectivity for specific receptor subtypes.
A study examining the activity of various beta-adrenoceptor agonists at human beta-adrenoceptor subtypes found that clenbuterol acts as a partial agonist at the beta-2 adrenoceptor. nih.gov The potency of clenbuterol in stimulating cyclic AMP (cAMP) accumulation, a key downstream signaling molecule, was determined in CHO-K1 cells expressing human beta-adrenoceptor subtypes. The obtained EC50 value for clenbuterol at the human beta-2 adrenoceptor was 31.6 nM. nih.gov This indicates that clenbuterol, and by extension structurally related compounds like this compound, can effectively activate beta-2 adrenergic receptors at nanomolar concentrations.
Table 1: Potency of Clenbuterol at Human Beta-Adrenoceptor Subtypes
| Agonist | Receptor Subtype | EC50 (nM) for cAMP accumulation |
|---|---|---|
| Clenbuterol | Beta-2 | 31.6 |
Data sourced from Baker, 2010. nih.gov
Beta-adrenergic receptors are classified into three main subtypes: beta-1, beta-2, and beta-3. revespcardiol.org The clinical and physiological effects of a beta-agonist are largely determined by its selectivity for these subtypes. Beta-1 receptors are predominantly found in the heart, while beta-2 receptors are abundant in the smooth muscle of the bronchioles, blood vessels, and in skeletal muscle. wikipedia.org
This compound is recognized as a selective beta-2 adrenergic agonist. nih.gov This selectivity implies that it has a higher affinity and/or efficacy for beta-2 receptors compared to beta-1 or beta-3 receptors. The study on clenbuterol demonstrated that it possesses subtype-selective intrinsic efficacy, being more effective at activating beta-2 adrenoceptors compared to beta-1 and beta-3 adrenoceptors. nih.gov This selectivity for the beta-2 receptor is a key characteristic of clenbuterol and related compounds, underpinning their specific physiological effects. The bulkier 1,1-dimethylpropylamino group in this compound, compared to the tert-butylamino group in clenbuterol, is a structural modification that may influence its metabolic stability and receptor interaction profile. uliege.be
The binding of an agonist like this compound to the beta-2 adrenergic receptor induces a conformational change in the receptor protein. uliege.be This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. nih.gov Molecular dynamics simulations of the beta-2 adrenergic receptor have revealed that the receptor exists in a dynamic equilibrium between inactive and active conformations. nih.govcapes.gov.br
Agonist binding stabilizes an active conformation of the receptor, which facilitates its interaction with intracellular signaling partners, primarily heterotrimeric G proteins. nih.gov The allosteric coupling between the extracellular ligand-binding pocket and the intracellular G protein-binding site is a complex process. capes.gov.br While specific molecular dynamics studies for this compound were not identified in the provided search results, the general principles of agonist-induced GPCR activation apply. The initial binding event triggers subtle structural rearrangements in the transmembrane helices, leading to a more substantial outward movement of the cytoplasmic ends of transmembrane helices 5 and 6. This movement opens a cavity on the intracellular side of the receptor, allowing for the binding and activation of the Gs protein.
Assessment of Specificity for Beta-2 Adrenergic Receptors
Intracellular Signaling Cascades Modulated by this compound
The activation of the beta-2 adrenergic receptor by this compound initiates a cascade of intracellular events, leading to the ultimate cellular response.
Upon agonist binding and receptor activation, the beta-2 adrenergic receptor couples to the stimulatory G protein, Gs. nih.gov This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The GTP-bound Gαs subunit then dissociates from the beta-gamma subunit complex and activates the enzyme adenylyl cyclase. nih.govwikipedia.org
Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgfrontiersin.org The activation of adenylyl cyclase by Gαs leads to a rapid increase in the intracellular concentration of cAMP. nih.govresearchgate.net This elevation of cAMP is a hallmark of beta-2 adrenergic receptor stimulation.
Cyclic AMP acts as a second messenger, propagating the signal initiated by this compound. The primary intracellular effector of cAMP is Protein Kinase A (PKA). wikipedia.org The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate various downstream target proteins on serine and threonine residues, thereby altering their activity and bringing about the cellular response.
In addition to the canonical PKA pathway, beta-2 adrenergic receptor activation can trigger other signaling pathways. For instance, a study on the effects of clenbuterol demonstrated the involvement of the Akt/eNOS/NO/Cx43 signaling pathway. nih.gov In this pathway, beta-2 adrenergic receptor stimulation leads to the phosphorylation and activation of Protein Kinase B (Akt). Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). Nitric oxide then influences the phosphorylation state of Connexin 43 (Cx43), a protein that forms gap junctions between cells. This pathway highlights the complexity of signaling networks that can be modulated by beta-2 adrenergic agonists. nih.gov
Influence on Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR, Extracellular Signal-Regulated Kinase (Erk), and Janus Kinase 2 (Jak2)/Suppressor of Cytokine Signaling (SOCS)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathways
While direct research on this compound's specific interactions with certain signaling pathways is limited, studies on closely related β2-adrenergic agonists, such as clenbuterol, provide a framework for its potential mechanisms. Research suggests that clenbuterol may activate several critical intracellular signaling pathways, including the PI3K/Akt/mTOR, Erk, and Jak2/SOCS/STAT3 cascades, which are central to cellular growth, proliferation, and immune regulation. researchgate.netnih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway: This pathway is a master regulator of cell growth, survival, and protein synthesis. nih.govfrontiersin.org Activation of β2-adrenergic receptors has been shown to stimulate this cascade, particularly in skeletal muscle. nih.gov Studies on clenbuterol demonstrate that its anabolic effects are mediated, at least in part, through the activation of Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Clenbuterol administration in rats was found to increase the phosphorylation of Akt and downstream mTOR targets, an effect that was significantly suppressed by the mTOR inhibitor rapamycin. nih.gov This suggests that β2-agonist-induced muscle hypertrophy is dependent on the integrity of the PI3K/Akt/mTOR signaling axis, which promotes protein synthesis. nih.govnih.gov
Extracellular Signal-Regulated Kinase (Erk) Pathway: The Erk pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is crucial for regulating cell proliferation and differentiation. physiology.orgspandidos-publications.com β-adrenergic receptor stimulation can activate Erk through multiple mechanisms. nih.gov In some cell types, this occurs via transactivation of the Epidermal Growth Factor Receptor (EGFR). physiology.org In other instances, Erk activation can proceed through a cAMP-mediated pathway that is independent of EGFR but may involve other kinases like Src. physiology.orgspandidos-publications.com This signaling is a key component of the growth-promoting effects observed with β-adrenergic agonists in various tissues. physiology.org
Janus Kinase 2 (Jak2)/Suppressor of Cytokine Signaling (SOCS)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The Jak2/STAT3 pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a pivotal role in immunity and inflammation. jst.go.jp β2-adrenergic stimulation can modulate this pathway. For example, studies on clenbuterol have shown it can exert cardioprotective effects against ischemia-reperfusion injury by activating an anti-inflammatory pathway involving Interleukin-10 (IL-10). jst.go.jp IL-10 signaling, in turn, often involves the activation of STAT3. The pathway is negatively regulated by Suppressor of Cytokine Signaling (SOCS) proteins, which act in a classic feedback loop to inhibit JAK/STAT signaling. researchgate.net The potential for β2-agonists to influence cytokine production and Jak2/STAT3 signaling highlights a complex interplay between the adrenergic system and immune modulation. nih.govjst.go.jp
| Signaling Pathway | Primary Function | Implied Effect of β2-Adrenergic Agonist Stimulation |
| PI3K/Akt/mTOR | Regulation of protein synthesis, cell growth, and survival. nih.govfrontiersin.org | Activation, leading to increased protein synthesis and cellular hypertrophy, particularly in skeletal muscle. nih.gov |
| Erk (MAPK) | Regulation of cell proliferation and differentiation. physiology.orgspandidos-publications.com | Activation, contributing to growth-promoting effects in various tissues. physiology.orgspandidos-publications.com |
| Jak2/STAT3 | Transduction of cytokine and growth factor signals; immune regulation. jst.go.jp | Modulation of the pathway, potentially leading to anti-inflammatory effects through cytokine release (e.g., IL-10). jst.go.jp |
Pharmacodynamic Effects of this compound in Biological Systems
As a β2-adrenergic agonist, this compound elicits distinct pharmacodynamic effects across different biological systems, primarily through its action on β2-adrenoceptors. smolecule.com
Mechanistic Studies of Bronchial Smooth Muscle Relaxation and Airway Dilation
The principal therapeutic application of many β2-agonists is as bronchodilators for respiratory conditions. vulcanchem.comresearchgate.net The mechanism underlying this effect is well-established. This compound binds to β2-adrenergic receptors on the surface of smooth muscle cells lining the bronchioles. nih.gov This binding activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.gov PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow. smolecule.comnih.gov
Research on Cardiovascular System Modulation
While clenpenterol is characterized by its selectivity for β2-receptors, like many β-agonists, it can influence the cardiovascular system. smolecule.comvulcanchem.com Activation of β-adrenergic receptors, including those in the heart (predominantly β1), can lead to increased heart rate (chronotropic effect) and force of contraction (inotropic effect). smolecule.com These sympathomimetic effects result from the stimulation of the same cAMP-PKA signaling cascade within cardiac myocytes.
Investigations into Adipose Tissue Metabolism and Lipolysis Induction
This compound can significantly modulate adipose tissue metabolism. smolecule.com Its action is mediated by β2-adrenergic receptors on adipocytes, which, when stimulated, trigger lipolysis—the catabolic process of breaking down stored triglycerides into free fatty acids and glycerol. nih.govnih.gov This process is initiated by the cAMP-PKA signaling cascade. sochob.cl PKA phosphorylates and activates key lipolytic enzymes, primarily Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). sochob.clscielo.br ATGL is responsible for the initial hydrolysis of triglycerides to diacylglycerols, while HSL primarily hydrolyzes diacylglycerols to monoacylglycerols. sochob.cl This enzymatic cascade results in the release of fatty acids from adipose tissue into the circulation to be used for energy. nih.gov
Studies on Skeletal Muscle Remodeling and Anabolic Effects in Experimental Models
One of the most researched pharmacodynamic effects of β2-agonists like clenpenterol is their impact on skeletal muscle. smolecule.com These compounds exhibit potent anabolic and anti-catabolic properties, leading to an increase in muscle mass and protein content. nih.govnih.gov Experimental models using the related compound clenbuterol have consistently demonstrated significant increases in the mass of various muscles. nih.govnih.gov This effect is directly linked to the activation of β2-adrenoceptors on muscle fibers. nih.gov As detailed in section 2.2.3, the primary mechanism for this muscle hypertrophy is the activation of the PI3K/Akt/mTOR signaling pathway, which enhances the rate of protein synthesis. nih.govmdpi.com Furthermore, research indicates that clenbuterol can also suppress the expression of key genes involved in muscle atrophy, such as MuRF1 and MAFbx, further contributing to a net anabolic state. nih.gov
| Biological System | Pharmacodynamic Effect | Mechanistic Basis |
| Respiratory System | Bronchial smooth muscle relaxation and airway dilation. | Activation of β2-receptors leads to increased cAMP, PKA activation, and reduced intracellular calcium in airway smooth muscle. researchgate.netnih.gov |
| Cardiovascular System | Increased heart rate and contractility. | Stimulation of β-adrenergic receptors in cardiac tissue activates the cAMP-PKA pathway. smolecule.com |
| Adipose Tissue | Induction of lipolysis (fat breakdown). | β2-receptor stimulation in adipocytes activates PKA, which in turn activates lipases (ATGL, HSL) to hydrolyze triglycerides. sochob.clscielo.br |
| Skeletal Muscle | Muscle hypertrophy and increased protein synthesis (anabolic effect). | Activation of the PI3K/Akt/mTOR pathway and suppression of atrophy-related genes. nih.govnih.gov |
Pharmacokinetic and Metabolic Investigations of Clenpenterol Hydrochloride
Characterization of Absorption and Distribution Profiles in In Vivo Models
Specific research detailing the absorption and distribution of Clenpenterol hydrochloride in in vivo models is not extensively available in the reviewed scientific literature. However, insights can be drawn from related β-agonist compounds. For instance, the structurally similar compound clenisopenterol (B1456042) is reported to have a high gastrointestinal absorption rate of 70-80% in humans. For clenbuterol (B1669167), absorption is also high, and it is known to distribute into various tissues. researchgate.net Given the structural similarities, it is plausible that clenpenterol exhibits significant oral absorption and distribution to tissues, but dedicated studies are required for confirmation.
Identification and Elucidation of Biotransformation Pathways and Metabolites
The biotransformation of this compound has not been as thoroughly elucidated as that of clenbuterol. Biotransformation, a critical process for drug metabolism and excretion, typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov For drugs containing an alkylamino moiety, common Phase I metabolic pathways include N-dealkylation and N-oxidation. nih.gov Given that clenpenterol possesses an arylamine structure, it is a candidate for such reactions, similar to other compounds in its class. acs.org
Studies on a range of β-agonists, including compounds structurally related to clenpenterol, indicate that biotransformation pathways can include hydroxylation and N-dealkylation. dshs-koeln.de However, specific metabolites of clenpenterol have not been detailed in the available research.
Direct research on N-oxidation and the formation of hydroxylated metabolites specifically for clenpenterol is limited. However, extensive studies on clenbuterol provide a strong model for potential pathways. The metabolism of clenbuterol, which also contains a primary arylamine group, involves N-oxidation to form metabolites like clenbuterol hydroxylamine (B1172632) and 4-nitroclenbuterol. acs.org This N-oxidation pathway is a major route of metabolism for clenbuterol in rats and is catalyzed by liver microsomal fractions. acs.org
N-dealkylation, another key Phase I reaction, proceeds via hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that subsequently yields the dealkylated metabolite. nih.gov It is hypothesized that clenpenterol, due to its structural features, could undergo similar N-oxidation and hydroxylation reactions, but this remains to be experimentally verified. acs.org
Phase II conjugation reactions increase the water solubility of metabolites, facilitating their excretion. uomus.edu.iqresearchgate.net Common conjugation reactions include glucuronidation and sulfation. nih.gov For clenbuterol, metabolic routes include sulfate (B86663) conjugation on the primary amine and glucuronic acid N-conjugation on the secondary amine. acs.org
Sulfation is a major metabolic pathway for many phenolic compounds and was one of the first conjugation reactions discovered. taylorfrancis.com It involves the transfer of a sulfonate group to the substrate, catalyzed by sulfotransferase enzymes. nih.gov Glucuronidation is also a principal pathway for many drugs and xenobiotics. researchgate.netnih.gov While it is highly probable that clenpenterol or its Phase I metabolites undergo these conjugation reactions to be eliminated from the body, specific studies identifying clenpenterol conjugates are not present in the reviewed literature.
Research on N-Oxidation Processes and Formation of Hydroxylated Metabolites
Analysis of Excretion Routes and Elimination Kinetics
Application of Isotopic Variants in Pharmacokinetic and Metabolic Studies
Isotopically labeled variants of drugs are invaluable tools in pharmacokinetic and metabolic research. biosynth.commedchemexpress.com For clenpenterol, deuterated versions such as Clenpenterol-d5 hydrochloride and Clenpenterol-d11 hydrochloride are synthesized for use in analytical studies. biosynth.comevitachem.com Deuteration, the replacement of hydrogen atoms with the stable isotope deuterium (B1214612), increases the molecular weight of the compound without significantly altering its chemical properties. biosynth.com This allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard. biosynth.comevitachem.com
Clenpenterol-d5 hydrochloride is widely employed as an internal standard in quantitative analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). biosynth.comnih.govvetdergikafkas.orgresearchgate.net In these applications, a known quantity of the deuterated standard is added to a biological sample (such as urine or meat) before processing. nih.govresearchgate.net
Because the isotopic standard has nearly identical chemical and physical properties to the native analyte, it experiences similar extraction efficiencies and ionization effects (matrix effects) during the analytical process. By comparing the signal of the analyte to the known concentration of the internal standard, precise and accurate quantification can be achieved. biosynth.com This technique is crucial for the reliable detection and quantification of clenpenterol residues in various matrices for applications such as food safety and doping control. nih.govvetdergikafkas.orgresearchgate.net
The table below summarizes the application of Clenpenterol-d5 hydrochloride in validated analytical methods.
| Analytical Method | Matrix | Purpose | Key Validation Parameters | Reference(s) |
| LC-MS/MS | Bovine Urine | Multi-residue screening | LODs: 0.01-2.71 µg/L; LOQs: 0.05-7.52 µg/L | nih.gov |
| LC-MS/MS | Bovine Urine | Detection of 10 β-agonists | CCα: 0.127-0.646 ng/mL; CCβ: 0.140-0.739 ng/mL | vetdergikafkas.org |
| LC-MS/MS | Bovine Meat | Multi-residue screening | LODs: 0.059-291.36 µg/kg; LOQs: 0.081-328.13 µg/kg | researchgate.net |
LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability
Advantages of Deuterium Labeling for Enhanced Analytical Specificity and Precision
In the quantitative analysis of this compound, particularly within complex biological matrices, achieving high specificity and precision is paramount. The use of deuterium-labeled internal standards, such as Clenpenterol-d5 hydrochloride, has become a cornerstone of modern analytical methods, primarily those employing mass spectrometry. biosynth.com Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as hydrogen. clearsynth.com The strategic replacement of one or more hydrogen atoms with deuterium atoms in the clenpenterol molecule yields a compound that is chemically identical to the unlabeled analyte but has a higher molecular weight. clearsynth.com This mass difference is the key to its advantages in analytical testing.
Enhanced Analytical Specificity
The primary advantage of using a deuterium-labeled analog like Clenpenterol-d5 as an internal standard is the significant enhancement of analytical specificity, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. biosynth.com Specificity is the ability of a method to differentiate and quantify a particular analyte in the presence of other components in the sample.
Deuterium-labeled clenpenterol exhibits nearly identical physicochemical properties to the non-labeled drug. This includes its polarity, solubility, and, crucially, its chromatographic retention time. Consequently, the labeled internal standard co-elutes with the unlabeled target analyte during chromatographic separation. However, due to its greater mass, the mass spectrometer can easily distinguish between the two compounds.
This co-elution ensures that both the analyte and the internal standard are subjected to the exact same conditions throughout the analytical process, including extraction, derivatization, and injection. A critical benefit of this is the ability to compensate for "matrix effects." In complex samples such as urine, plasma, or tissue, other endogenous molecules can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of the analyte and leading to inaccurate quantification. Because the deuterium-labeled standard experiences the same matrix effects as the unlabeled analyte, the ratio of their respective signals remains constant and accurate, thereby negating the impact of these interferences.
Improved Analytical Precision
Precision refers to the closeness of repeated measurements to each other. The use of a stable isotope-labeled internal standard like deuterium-labeled this compound is instrumental in improving the precision and reproducibility of an analytical method. It effectively corrects for variations that can occur at virtually every stage of the analytical workflow.
Sources of variability can include:
Sample Preparation: Inconsistent recovery rates during sample extraction and cleanup steps.
Instrumental Analysis: Minor fluctuations in injection volume or variability in ionization efficiency within the mass spectrometer source.
By adding a known quantity of the deuterium-labeled internal standard to the sample at the very beginning of the procedure, it acts as a reliable tracer. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in instrument response will affect both compounds equally. Quantification is based on the ratio of the response of the analyte to the response of the internal standard, a value that remains stable even if the absolute signals fluctuate. Research on the analysis of β2-agonists using deuterium-labeled internal standards has demonstrated excellent precision, with low relative standard deviations (RSD) for both intra-day and inter-day analyses. researchgate.net
The application of this technique is crucial for pharmacokinetic studies, where precise measurements of drug concentrations in biological fluids over time are necessary to model absorption, distribution, metabolism, and excretion (ADME) pathways. clearsynth.comhpc-standards.comevitachem.com The high accuracy and precision afforded by deuterium labeling ensure the reliability of these critical measurements. nih.gov
Interactive Data Table: Performance of an LC-MS/MS Method for β-Agonists Using Deuterium-Labeled Internal Standards
The following table presents validation data from a study analyzing multiple β-agonists, which illustrates the high precision (low coefficient of variation) achieved when using deuterium-labeled internal standards.
| Parameter | Value Range (%) | Significance |
| Intra-day Precision (CV) | 1.619% - 15.472% | Demonstrates high reproducibility of results within the same day of analysis. researchgate.net |
| Inter-day Precision (CV) | 2.695% - 10.441% | Shows strong reproducibility of the method across different days, indicating its robustness. researchgate.net |
| Analyte Recovery | 46.6% - 118.9% | Indicates the efficiency of the extraction process from complex matrices like tissue. researchgate.net |
Toxicological Profiles and Safety Research of Clenpenterol Hydrochloride
Mechanistic Understanding of Cardiovascular System Impairment
The cardiovascular toxicity of beta-2 adrenergic agonists like Clenpenterol hydrochloride stems from their direct and indirect stimulation of the heart and vascular system. researchgate.net The primary mechanism involves binding to beta-adrenergic receptors, which are integral to regulating cardiovascular function. clevelandclinic.org
This compound and similar beta-agonists exert significant positive chronotropic effects (increased heart rate), which can escalate to tachyarrhythmias. This is a result of their interaction with both beta-1 (β1) and beta-2 (β2) adrenergic receptors in the heart. researchgate.netahajournals.org Although β2-receptors are the primary target, stimulation of β1-receptors, which are predominant in the heart, also occurs, especially at higher concentrations. oatext.comnih.gov
The mechanistic pathway begins with the agonist binding to these G-protein-coupled receptors. nih.gov This binding activates the Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase. nih.govmdpi.com Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins within cardiac cells. researchgate.netfrontiersin.org
Key consequences of PKA activation include:
Increased Heart Rate (Positive Chronotropy): PKA enhances the function of ion channels in the sinoatrial (SA) node, the heart's natural pacemaker, leading to a faster rate of depolarization and an increased heart rate. ahajournals.orgwikipedia.org
Increased Contractility (Positive Inotropy): Phosphorylation of calcium channels increases calcium ion influx into myocardial cells, enhancing the force of contraction. researchgate.net
Arrhythmogenesis: The combination of increased heart rate, altered ion channel function, and enhanced sympathetic tone shortens the refractory period of cardiac cells, making them more susceptible to abnormal electrical impulses and arrhythmias, including atrial tachycardia and ventricular arrhythmias. researchgate.netahajournals.org Studies on the related compound clenbuterol (B1669167) confirm that misuse is associated with tachycardia, palpitations, and electrocardiogram (ECG) changes indicative of myocardial injury. nih.govresearchgate.net Research on other β2-agonists like salbutamol (B1663637) shows significant electrophysiologic effects on most heart structures, particularly the atrioventricular (AV) node, and an increase in QT dispersion, a risk factor for ventricular arrhythmias. nih.gov
| Step | Component | Action | Result |
|---|---|---|---|
| 1 | Clenpenterol (β-agonist) | Binds to β1/β2-adrenergic receptors in the heart. | Receptor activation. |
| 2 | Adenylyl Cyclase | Activated by Gs-protein coupled to the receptor. | Converts ATP to cyclic AMP (cAMP). |
| 3 | Protein Kinase A (PKA) | Activated by increased intracellular cAMP. | Phosphorylates target proteins. |
| 4 | Ion Channels (e.g., Calcium) & Pacemaker Cells | Phosphorylation alters channel function and pacemaker activity. | Increased heart rate (tachycardia) and risk of irregular rhythms (arrhythmia). researchgate.netahajournals.org |
The effect of beta-agonists on blood pressure is complex, resulting from a balance between their cardiac-stimulatory and vascular effects. While stimulation of cardiac β1-receptors increases cardiac output, which tends to raise blood pressure, stimulation of β2-receptors in the smooth muscle of peripheral arterioles causes vasodilation, which tends to lower blood pressure. wikipedia.orgcvpharmacology.com
However, compounds like clenbuterol are known to cause an increase in blood pressure. nih.govwikipedia.org This hypertensive effect can be attributed to several mechanisms:
Significant Cardiac Stimulation: The potent inotropic and chronotropic effects can increase cardiac output to a degree that overrides the peripheral vasodilation, resulting in a net increase in blood pressure. cvpharmacology.com
Sympathetic Nervous System Activation: Beta-agonists can indirectly amplify sympathetic nervous system activity, enhancing the release of catecholamines like norepinephrine, which leads to more widespread vasoconstriction via alpha-receptor stimulation. researchgate.net
Renin Release: Stimulation of β1-receptors in the kidneys triggers the release of renin, activating the renin-angiotensin-aldosterone system. cvpharmacology.com This leads to the production of Angiotensin II, a potent vasoconstrictor, further contributing to increased blood pressure.
Therefore, the vasopressor and hypertensive potential of this compound is a result of its powerful cardiac stimulation and systemic activation of the sympathetic nervous system, which can overwhelm its vasodilatory effects.
Research on Tachyarrhythmia-Inducing Pathways and Chronotropic Effects
Investigation of Metabolic Dysregulation and Electrolyte Imbalance Mechanisms
Beta-2 adrenergic agonists are known to cause significant metabolic and electrolyte disturbances. The abuse of the related compound clenbuterol has been linked to hyperglycemia and, most notably, hypokalemia. nih.govresearchgate.net
The primary mechanism for hypokalemia (low serum potassium) involves the stimulation of the Na+/K+-ATPase pump on cell membranes, particularly in skeletal muscle. nih.govdroracle.ai Activation of β2-receptors leads to an intracellular shift of potassium from the blood into the cells, which can lead to a potentially dangerous decrease in serum potassium levels. nih.govmsdmanuals.com This effect is dose-dependent and can be exacerbated by the surge in catecholamines during stress. bmj.com Severe hypokalemia is a major risk factor for cardiac arrhythmias, as it can prolong the repolarization phase in the heart. bmj.com
Metabolic dysregulation also manifests as changes in glucose and lipid metabolism. biosynth.com
Hyperglycemia: Beta-agonists promote glycogenolysis (the breakdown of glycogen (B147801) into glucose) in the liver and muscle. cvpharmacology.comnih.gov They can also increase glucagon (B607659) secretion. nih.govresearchgate.net Both actions lead to an increase in serum glucose levels.
Lipolysis: Stimulation of beta-receptors in adipose tissue increases the breakdown of fats (lipolysis), which is one of the effects sought by those who abuse these compounds for weight loss. nih.gov
| Metabolic Effect | Mechanism | Consequence |
|---|---|---|
| Hypokalemia | β2-agonist stimulation of the Na+/K+-ATPase pump, causing an intracellular shift of potassium. nih.gov | Decreased serum potassium, increased risk of cardiac arrhythmias. bmj.com |
| Hyperglycemia | Stimulation of hepatic glycogenolysis and glucagon release. nih.govnih.gov | Elevated blood glucose levels. |
| Increased Lipolysis | Activation of beta-receptors in fat cells. nih.gov | Breakdown of stored fats. |
Analysis of Neurobehavioral Alterations and Central Nervous System Effects
Clenpenterol and related compounds like clenbuterol can cross the blood-brain barrier and directly stimulate central nervous system (CNS) beta-adrenergic receptors. nih.gov This central activity is responsible for a range of neurobehavioral alterations. Research confirms that the behavioral effects of clenbuterol are mediated predominantly by the activation of central, not peripheral, beta-adrenergic receptors. nih.gov
Commonly reported CNS effects from clenbuterol misuse include:
Tremors nih.govresearchgate.net
Nervousness and anxiety swolverine.comnih.gov
Insomnia swolverine.com
Mood swings and potential aggression swolverine.com
These effects are consistent with general CNS stimulation. pressbooks.pub Studies have also explored the potential for beta-agonists to impact cognitive functions, with some research suggesting improvements in memory and attentiveness, although this is an area of ongoing investigation. neurologylive.comresearchgate.net The primary toxicological concern remains the stimulant-induced adverse effects like severe anxiety and tremors. researchgate.netnih.gov
Studies on the Mechanisms Underlying Potential Dependence and Abuse Liability
This compound's potential for abuse is linked to the ergogenic and perceived anabolic effects it shares with clenbuterol. wikipedia.orgnih.gov Clenbuterol is banned by the World Anti-Doping Agency (WADA) as an anabolic agent due to its widespread abuse in sports and bodybuilding for its purported ability to increase muscle mass and decrease body fat. wikipedia.orgnih.gov
The mechanisms for abuse liability are rooted in its stimulant properties, which are more closely related to those of ephedrine (B3423809) or amphetamine than to classic anabolic steroids. wikipedia.org While specific research into Clenpenterol's effect on the brain's reward pathways (e.g., dopamine (B1211576) systems) is limited, the abuse potential is generally understood to arise from:
Performance Enhancement: The drug's ability to increase cardiovascular output and act as a CNS stimulant can enhance short-term work capacity. wikipedia.org
Body Recomposition: The lipolytic (fat-burning) and anti-catabolic (protein-sparing) effects are highly sought after for aesthetic purposes in bodybuilding. researchgate.net
Psychological Effects: The CNS stimulant effects may produce feelings of euphoria or heightened energy, contributing to non-medical use.
The abuse is driven by these desired physiological and psychological outcomes, despite the significant health risks involved. nih.govnih.gov
Research into Organ-Specific Toxicity, Including Hepatotoxicity and Cardiomyopathy
Prolonged or high-dose exposure to beta-2 agonists can lead to significant damage in specific organs, particularly the liver and the heart.
Hepatotoxicity (Liver Toxicity): Several reports have linked clenbuterol use to liver damage. nih.govresearchgate.net The proposed mechanism for hepatotoxicity is often associated with the first-pass metabolism of the drug following oral administration. nih.govfrontiersin.org This can lead to the formation of reactive metabolites that cause cellular injury. Evidence from case reports and animal studies shows that abuse can result in:
Elevated liver enzymes (e.g., aminotransferases), indicating hepatocellular stress or damage. researchgate.net
Focal necrosis (death of liver tissue) at high doses. inchem.org
Acute hepatitis in some cases of misuse. researchgate.net Studies in broilers have also shown that clenbuterol administration can alter the activity of hepatic enzymes responsible for metabolizing other drugs and substrates. nih.gov
Cardiomyopathy (Heart Muscle Disease): Chronic stimulation of the heart by beta-agonists is a significant risk factor for the development of cardiomyopathy. researchgate.net The mechanisms are multifaceted and include:
Tachycardia-Induced Cardiomyopathy: A persistently high heart rate increases the workload and oxygen demand of the heart muscle, which can lead to cellular damage and remodeling over time.
Direct Myocardial Toxicity: Continuous beta-adrenergic stimulation can be directly toxic to cardiomyocytes, potentially triggering apoptosis (programmed cell death) and fibrosis (scarring), which impair heart function. nih.gov
Myocardial Ischemia: The increased heart rate and contractility elevate myocardial oxygen consumption. If this demand outstrips supply, it can lead to ischemia (insufficient blood flow) and damage to the heart muscle, evidenced by elevated troponin levels in cases of clenbuterol abuse. nih.govresearchgate.net
Advanced Analytical Methodologies for Clenpenterol Hydrochloride Research and Detection
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatographic techniques are fundamental in the analysis of clenpenterol hydrochloride, offering exceptional separation and quantification capabilities. These methods are often coupled with mass spectrometry for enhanced specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of this compound in various complex matrices such as bovine liver, retina, and urine. oup.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netmdpi.com The use of LC-MS/MS eliminates the need for derivatization steps that are often required in gas chromatography-based methods. researchgate.netmdpi.com
Method development often involves optimizing sample preparation, which can include enzymatic digestion, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. oup.comoup.comresearchgate.net The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode enhances the specificity of detection. For instance, in one method, two new ion transitions (277.1→132.0 and 277.1→168.0) were used for screening clenpenterol in human urine, which improved sensitivity and reduced false-positive results. chromatographyonline.com The use of isotopically labeled internal standards, such as clenpenterol-d5 or clenbuterol-d9, is common to compensate for matrix effects and variations in extraction recovery. mdpi.comoup.comnih.gov
The performance of LC-MS/MS methods is rigorously validated according to international guidelines, assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), decision limit (CCα), detection capability (CCβ), recovery, and precision. researchgate.netnih.gov These methods have demonstrated the ability to detect clenpenterol at very low concentrations, often in the sub-µg/kg or ng/mL range, making them suitable for regulatory monitoring and research. oup.comnih.gov
Table 1: Performance of LC-MS/MS Methods for Clenpenterol Analysis
| Matrix | LOD/LOQ | Recovery (%) | Reference |
|---|---|---|---|
| Bovine Meat | LOQ: 0.081 to 328.13 µg/kg | 61.28 - 116.20 | nih.gov |
| Human Urine | LOD: 2 pg/mL | - | chromatographyonline.com |
| Animal-Derived Food | LOD: 0.01–0.05 µg/kg, LOQ: 0.03–0.20 µg/kg | 74.9 - 106.9 | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) in Forensic and Research Applications
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the confirmatory analysis of clenpenterol and other β-agonists in forensic and research settings. researchgate.netresearchgate.net A critical step in GC-MS analysis of these compounds is derivatization, which is necessary to increase their volatility and thermal stability. mdpi.comresearchgate.netresearchgate.net Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and methyl- or butylboronic acids. researchgate.netbohrium.com The choice of derivatization agent can significantly impact the efficiency of the analysis. researchgate.net
The GC-MS method typically involves an extraction procedure to isolate the analyte from the matrix, followed by the derivatization step. researchgate.netbohrium.com The resulting derivatives are then separated on a capillary column and detected by the mass spectrometer, often in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.netresearchgate.net For example, the trimethylsilyl (B98337) (TMS) derivative of clenbuterol (B1669167) shows characteristic diagnostic ions at m/z 86, 243, 245, 262, 264, and 333 in electron impact mode. researchgate.net
Validation of GC-MS methods is performed to ensure they are fit for purpose, with parameters such as linearity, decision limit, detection capability, precision, and recovery being evaluated. researchgate.netbohrium.com These methods can achieve low limits of detection, making them suitable for detecting misuse in both human and veterinary contexts. researchgate.net
Table 2: GC-MS Method Parameters for β-Agonist Analysis
| Analyte(s) | Derivatizing Agent | Matrix | Limit of Detection (LOD) / Decision Limit (CCα) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Clenbuterol | BSTFA + 1% TMCS | Urine, Liver | LOD: 0.5 ng/mL (urine), 0.5 ng/g (liver) | > 80 | researchgate.net |
| 7 β-Agonists | BSTFA + 1% TMCS | Liver, Meat | CCα: 0.21 ng/g (clenbuterol) - 0.49 ng/g | 83 - 118 | bohrium.com |
High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) for Metabolomics Profiling
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is an advanced analytical tool used for metabolomics profiling of clenpenterol. This technique provides highly accurate mass measurements, which aids in the identification of known and unknown metabolites. While specific studies focusing solely on this compound metabolomics using HPLC-HRMS are not abundant in the provided results, the principles can be inferred from research on similar compounds and the capabilities of the technology.
HPLC-HRMS allows for non-targeted analysis, where all detectable ions are measured, and their accurate masses are used to propose elemental compositions. This is invaluable for identifying novel metabolites of this compound in biological systems. The high resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (QToF) or Orbitrap mass spectrometers, helps to differentiate between isobaric interferences and the analytes of interest.
The data generated from HPLC-HRMS experiments is complex and requires sophisticated software for processing, including peak picking, alignment, and statistical analysis to identify significant metabolic changes. This approach can provide a comprehensive overview of the metabolic fate of this compound.
Capillary Electrophoresis for Enantiomeric Separations and Compound Characterization
Capillary electrophoresis (CE) has emerged as a significant technique for the chiral separation of compounds, including clenpenterol. tsu.genih.gov This method offers advantages such as low sample and reagent consumption, making it a green analytical alternative. nih.gov
Elucidation of Chiral Separation Mechanisms with Various Selectors
The enantiomeric separation of clenpenterol in CE is achieved by adding a chiral selector to the background electrolyte. tsu.genih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. tsu.genih.gov The separation is based on the differential formation of transient diastereomeric complexes between the clenpenterol enantiomers and the chiral selector, leading to differences in their electrophoretic mobilities. tsu.ge
Various types of cyclodextrins, including native β-cyclodextrin and its charged and uncharged derivatives, have been investigated for the chiral separation of clenpenterol. tsu.ge Studies have shown that the type of cyclodextrin (B1172386) can influence the enantiomer migration order. For example, a reversal of the enantiomer migration order was observed when using heptakis(2,3-diacetyl)-β-cyclodextrin compared to native β-cyclodextrin. tsu.ge This reversal is attributed to changes in the molecular recognition mechanisms between the enantiomers and the chiral selector. tsu.ge
To understand these complexation mechanisms, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling are often employed in conjunction with CE. tsu.gersc.org These studies help to elucidate the structure of the selector-analyte complexes and the intermolecular forces involved in chiral recognition. tsu.gersc.org
Table 3: Chiral Selectors Used in Capillary Electrophoresis for Clenpenterol Separation
| Chiral Selector | Observation | Reference |
|---|---|---|
| Native β-cyclodextrin | Enantioseparation achieved | tsu.ge |
| Heptakis(2,3-diacetyl)-β-cyclodextrin | Reversal of enantiomer migration order compared to native β-CD | tsu.ge |
Development and Application of Immunochemical Assays for Screening and Detection
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid screening of clenpenterol and related β-agonists in various matrices like urine, tissue, and milk. r-biopharm.comresearchgate.netnih.gov These methods are advantageous due to their simplicity, high throughput, and cost-effectiveness. researchgate.netresearchgate.net
The core component of an immunoassay is the antibody, which provides the specificity for the target analyte. researchgate.netmdpi.com Both polyclonal and monoclonal antibodies against clenbuterol have been developed. mdpi.comtandfonline.com The specificity of these antibodies is a critical factor, and cross-reactivity with other structurally similar β-agonists is often evaluated. r-biopharm.commdpi.com Some antibodies have been developed to be specific for clenbuterol, while others are designed to detect a broader range of β-agonists. researchgate.nettandfonline.comtandfonline.com
ELISAs for clenpenterol are typically based on a competitive format. r-biopharm.com In this setup, the clenpenterol in the sample competes with a labeled clenpenterol conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of clenpenterol in the sample. These assays can achieve low detection limits, making them suitable for screening purposes. researchgate.netnih.gov
Recent developments include the creation of lateral flow test strips, which provide a rapid and portable format for on-site screening. tandfonline.comencyclopedia.pub These strips utilize gold nanoparticles labeled with antibodies to produce a visual result within minutes. tandfonline.comtandfonline.com
Table 4: Performance of Immunochemical Assays for β-Agonist Detection
| Assay Type | Target Analytes | Matrix | Cut-off/Detection Limit | Reference |
|---|---|---|---|---|
| Lateral Flow Strip | Clenbuterol & 5 other β2-agonists | Pig Urine | 3 ng/g | tandfonline.com |
| ELISA | Clenbuterol & other β-agonists | Various | - | r-biopharm.com |
| ELISA (mAb-based) | Clenbuterol | Chicken & Pork | LOD: 0.1 ng/mL | researchgate.net |
| Microfluidic Paper-based ELISA | Clenbuterol | Milk | 0.2 ppb | nih.gov |
Advanced Sample Preparation Strategies for Complex Biological Matrices
The effective isolation and concentration of this compound from intricate biological samples such as urine, plasma, and tissue is a critical first step in its accurate analysis. The complexity of these matrices, laden with proteins, fats, and other endogenous substances, can significantly interfere with analytical instrumentation, leading to suppressed signals and inaccurate results. Therefore, advanced sample preparation strategies are paramount.
Optimization of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Protocols
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most established techniques for the purification and concentration of analytes from biological samples. nih.govthieme-connect.com LLE partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While conceptually simple, LLE can be labor-intensive, time-consuming, and require large volumes of organic solvents, which can be a drawback. nih.gov
SPE, on the other hand, involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. nih.gov SPE is often favored for its efficiency, higher recovery rates (typically 80-100%), and the ability to process samples directly with minimal pretreatment. nih.gov The choice of SPE sorbent is critical and is based on the physicochemical properties of the analyte. For this compound, a basic compound, cation-exchange or reversed-phase sorbents are commonly employed.
Research has shown that the choice between LLE and SPE can depend on the required sensitivity of the assay. For instance, in the analysis of equine plasma and tissue, LLE demonstrated superior extraction efficiency and calibration curves at very low concentrations (picograms per milliliter) compared to SPE. nih.gov Conversely, online SPE coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed for the analysis of Clenpenterol in human urine, achieving high accuracy (93.1% to 98.7%) and a very low limit of quantification (LOQ) of 0.1 ng/mL. mdpi.com
The optimization of these extraction protocols involves several key parameters, including the selection of the appropriate solvent system for LLE, the choice of sorbent and elution solvent for SPE, and the adjustment of pH to ensure the analyte is in the correct form for optimal extraction.
Table 1: Comparison of Optimized SPE and LLE Protocols for this compound Analysis
| Method | Matrix | Key Optimization Parameters | Recovery (%) | LOD/LOQ | Reference |
|---|---|---|---|---|---|
| Online SPE-UHPLC-MS/MS | Human Urine | Online SPE column with optimized loading and washing solutions. | 93.1 - 98.7 (Accuracy) | LOQ: 0.1 ng/mL | mdpi.com |
| LLE-LC-ESI-QTOF-MS/MS | Equine Plasma | Optimized solvent system for LLE. | Better extraction efficiency than SPE at pg/mL levels. | LOD: 13 pg/mL; LOQ: 0.013 ng/mL | nih.gov |
| LLE-LC-ESI-QTOF-MS/MS | Equine Urine | Optimized solvent system for LLE. | Better extraction efficiency than SPE at pg/mL levels. | LOD: 50 pg/0.1 mL; LOQ: 0.05 ng/0.1 mL | nih.gov |
| LLE-LC-ESI-QTOF-MS/MS | Equine Tissue | Optimized solvent system for LLE. | Better extraction efficiency than SPE at pg/g levels. | LOD: 25 pg/g; LOQ: 0.025 ng/g | nih.gov |
Synthesis and Application of Molecularly Imprinted Polymers (MIPs) for Selective Analyte Enrichment
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific analyte, or a group of structurally related compounds. researchgate.net The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (the analyte or a structural analog). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. This "molecular memory" allows for highly selective extraction of the analyte from complex matrices. researchgate.net
For this compound, MIPs have been successfully synthesized using various functional monomers, with methacrylic acid being a common choice due to its ability to form strong interactions with the amine group of the analyte. nih.gov These MIPs can be used as the sorbent in a variation of SPE known as Molecularly Imprinted Solid-Phase Extraction (MISPE).
Research has demonstrated the high selectivity and efficiency of MISPE for Clenpenterol extraction. In one study, MIPs synthesized with methacrylic acid and allyl-β-cyclodextrin as binary functional monomers exhibited excellent selective extraction capabilities for Clenpenterol from spiked pig liver samples, with high recovery rates ranging from 91.03% to 96.76%. nih.gov The binding capacity of these MIPs was found to be 14.34 mg/g. nih.gov
Cross-reactivity studies are essential to assess the selectivity of the MIPs. One study found that their MIP approach was highly selective for clenbuterol and structurally similar compounds like mabuterol (B30384) and clenproperol, with recoveries exceeding 95%. researchgate.net However, a less structurally similar compound, ritodrine, showed a significantly lower recovery of 51%, highlighting the specificity of the imprinted cavities. researchgate.net
Table 2: Performance of Molecularly Imprinted Polymers (MIPs) for this compound Extraction
| Functional Monomer(s) | Matrix | Binding Capacity | Recovery (%) | Cross-Reactivity Highlights | Reference |
|---|---|---|---|---|---|
| Methacrylic acid and allyl-β-cyclodextrin | Pig Liver | 14.34 mg/g | 91.03 - 96.76 | High selectivity for Clenpenterol. | nih.gov |
| Not specified in abstract | Animal Feeds, Bovine Urine and Liver | ~20 µg/100 mg of stationary phase | >95% for Clenbuterol, Mabuterol, Clenproperol, Clenisopenterol (B1456042); 51% for Ritodrine | Demonstrates high specificity of the molecular recognition mechanism. | researchgate.net |
| Acrylamide | Pork Samples | Not specified | Not specified | Successfully used for identification and binding of Clenbuterol. | researchgate.net |
Rigorous Validation of Analytical Methods for Research Purposes
The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of the results. For research purposes, and especially for regulatory monitoring, analytical methods for this compound must be rigorously validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ijaresm.comthieme-connect.com
The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Numerous studies have reported the development and validation of analytical methods for this compound in various forms. For example, a stability-indicating LC-MS/MS method was validated according to ICH Q2 (R1) guidelines and demonstrated good linearity, precision, and accuracy. thieme-connect.com Another validated RP-HPLC method for the estimation of this compound in bulk and tablet form also met the ICH guidelines for specificity, accuracy, linearity, and precision. ijaresm.com
Table 3: Summary of Validation Parameters for Analytical Methods of this compound
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | 25-75 µg/mL | Not specified | Not specified | Not specified | Not specified | ijaresm.com |
| UV-Spectrophotometry | 10-50 µg/mL | 0.9987 | 98-100% | Intra-day: 0.054; Inter-day: 0.359 | LOD: 3.70 µg/mL; LOQ: 11.23 µg/mL | innovareacademics.inresearchgate.net |
| LC-MS/MS | Not specified | 0.9993 | 99.92 - 100.02% | Intra-day: 0.32-1.48; Inter-day: 0.17-1.30 | LOD: 0.73 µg/mL; LOQ: 2.23 µg/mL | thieme-connect.com |
| Online SPE-UHPLC-MS/MS | 0.1-50 ng/mL | 0.9999 | 93.1 - 98.7% | 1.26 - 8.99% | LOQ: 0.1 ng/mL | mdpi.com |
Role of this compound as an Analytical Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used for calibration and quality control purposes in analytical chemistry. This compound is available as a certified reference material (CRM) or a pharmaceutical secondary standard from various commercial suppliers. caymanchem.comlgcstandards.com
These reference standards are indispensable for:
Calibration of analytical instruments: A series of solutions of the reference standard at known concentrations are used to create a calibration curve, which is then used to determine the concentration of the analyte in unknown samples.
Method validation: Reference standards are used to assess the accuracy, precision, and linearity of an analytical method.
Quality control: The analysis of a reference standard alongside unknown samples ensures the ongoing performance and reliability of the analytical method.
The use of a certified reference material provides traceability of the measurement results to a recognized standard, often produced under stringent quality assurance systems such as ISO 17034 and ISO/IEC 17025. These standards are accompanied by a certificate of analysis that provides detailed information about the material's purity, identity, and the methods used for its characterization. lgcstandards.com The availability and use of high-purity this compound reference standards are fundamental to achieving accurate and reliable analytical data in research, forensic toxicology, and food safety monitoring. thieme-connect.comcaymanchem.com
Comparative Pharmacological Studies and Analogues of Clenpenterol Hydrochloride
Structure-Activity Relationship (SAR) Analysis of Clenpenterol Hydrochloride within Beta-Agonist Class
The pharmacological activity of Clenpenterol and its analogues is intrinsically tied to their molecular structure, specifically their ability to bind to and activate beta-adrenergic receptors. The core structure for this class is a phenethanolamine skeleton. Variations in substituents on the aromatic ring and the amine group dictate the potency, selectivity, and duration of action.
Clenpenterol is chemically defined as 1-(4-amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride. nih.gov Its structure-activity relationship can be elucidated by comparing it to its close relatives:
Aromatic Ring Substitution: The phenyl ring of Clenpenterol features a 4-amino group and two chlorine atoms at positions 3 and 5. This substitution pattern is identical to that of Clenbuterol (B1669167). wikipedia.orgacs.org This specific arrangement is crucial for high affinity towards the β2-adrenergic receptor. In contrast, compounds like Mabuterol (B30384) and Mapenterol feature a 4-amino, 3-chloro, 5-trifluoromethyl substitution on the aromatic ring. wikipedia.orgnih.gov The replacement of a chloro group with a trifluoromethyl group alters the electronic properties and steric profile of the molecule, which can influence receptor binding and subsequent cellular response. Cimaterol presents another variation with a 4-amino and a 3-cyano group, demonstrating that different electron-withdrawing groups can confer β-agonist activity. google.com
N-Alkyl Substituent: The amine group of the ethanolamine (B43304) side chain is critical for agonist activity. The size and branching of the N-alkyl substituent significantly impact receptor selectivity and potency. Clenpenterol possesses a tertiary pentyl (1,1-dimethylpropyl) group. nih.gov This is a key point of distinction from Clenbuterol, which has a smaller tertiary butyl group. wikipedia.org This modification in the lipophilic N-substituent can modulate the strength and nature of the interaction within the binding pocket of the adrenergic receptor. Mapenterol shares the same tertiary pentyl group as Clenpenterol, while Mabuterol shares the tertiary butyl group with Clenbuterol. wikipedia.orgnih.gov Cimaterol features a less bulky isopropyl group. researchgate.net Generally, larger, branched substituents on the nitrogen atom favor selectivity for β2-receptors over β1-receptors.
Table 1: Structural Comparison of Clenpenterol and Related Beta-Agonists
| Compound | Aromatic Ring Substituents | N-Alkyl Substituent | Chemical Formula (Free Base) |
|---|---|---|---|
| Clenpenterol | 4-Amino, 3,5-Dichloro | tert-Pentyl (1,1-Dimethylpropyl) | C13H20Cl2N2O |
| Clenbuterol | 4-Amino, 3,5-Dichloro | tert-Butyl | C12H18Cl2N2O |
| Mabuterol | 4-Amino, 3-Chloro, 5-Trifluoromethyl | tert-Butyl | C13H18ClF3N2O |
| Cimaterol | 4-Amino, 3-Cyano | Isopropyl | C12H17N3O |
| Mapenterol | 4-Amino, 3-Chloro, 5-Trifluoromethyl | tert-Pentyl (1,1-Dimethylpropyl) | C14H20ClF3N2O |
Investigation of Cross-Reactivity Profiles with Other Sympathomimetic Compounds
Due to the high degree of structural similarity among Clenpenterol and its analogues, cross-reactivity is a significant consideration in both biological and analytical contexts.
From an analytical perspective, immunoassays designed to detect a specific beta-agonist like Clenbuterol may exhibit cross-reactivity with other structurally related molecules, including Clenpenterol, Mabuterol, and others. researchgate.net This necessitates the use of more specific and sensitive confirmatory methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately identify and quantify individual compounds in complex matrices like biological fluids or tissues. chromatographyonline.com The development of multi-residue methods capable of distinguishing between a wide range of beta-agonists simultaneously underscores the challenge posed by their structural similarities. dshs-koeln.de
Biologically, cross-reactivity occurs at the receptor level. While these compounds are generally classified as β2-selective agonists, their selectivity is not absolute. They can bind to other adrenergic receptor subtypes (e.g., β1, β3) and potentially other sympathomimetic amine receptors, particularly at higher concentrations. This receptor cross-reactivity is the basis for many of their side effects, such as the cardiovascular stimulation mediated by β1-receptors. iss.it
Comparative Pharmacological and Toxicological Effects with Closely Related Beta-Agonists (e.g., Clenbuterol, Mabuterol, Cimaterol, Mapenterol)
The primary pharmacological effect of Clenpenterol and its analogues is the stimulation of β2-adrenergic receptors. This leads to smooth muscle relaxation, resulting in effects such as bronchodilation. nih.gov This class of drugs is used therapeutically in human and veterinary medicine to treat respiratory conditions like asthma. wikipedia.orgiss.it A prominent pharmacological effect noted across this class is their action as "repartitioning agents." They can modulate energy metabolism to increase protein accretion (muscle mass) and decrease lipid deposition (body fat). iss.itnih.gov This has led to their illicit use as growth promoters in livestock. acs.org
The toxicological profiles of these compounds are also closely related and are largely extensions of their pharmacological actions. Overstimulation of beta-receptors leads to a predictable set of adverse effects.
Clenpenterol: As a close analogue of Clenbuterol, it is expected to share a similar toxicological profile, including potential for cardiovascular and neurological effects.
Clenbuterol: Is known to cause tachycardia (increased heart rate), muscle tremors, and nervousness. usdoj.gov Its long half-life can result in prolonged effects. usdoj.gov
Mabuterol: Studies have shown it to be a potent β2-selective stimulant. caymanchem.com Toxicological studies in various animal models have been conducted to establish its safety profile. nih.gov Like other beta-agonists, it can affect the cardiovascular system. caymanchem.com
Cimaterol: Has demonstrated β-mimetic effects on bronchial smooth muscle and skeletal muscle. google.comgoogle.com It has been shown to stimulate energy expenditure and skeletal muscle gain. nih.gov
Mapenterol: Given its structure, which combines the aromatic ring of Mabuterol with the N-alkyl group of Clenpenterol, it is anticipated to have a pharmacological and toxicological profile that reflects contributions from both parent structures.
Table 2: Comparative Pharmacological and Toxicological Effects
| Compound | Primary Pharmacological Effect | Known Toxicological Effects/Side Effects |
|---|---|---|
| Clenpenterol | β2-Adrenergic Agonist | Expected to be similar to Clenbuterol (cardiac stimulation, muscle tremors) |
| Clenbuterol | β2-Adrenergic Agonist, Bronchodilator wikipedia.orgnih.gov | Tachycardia, muscle tremors, nervousness, potential for cardiac hypertrophy with high doses iss.itusdoj.gov |
| Mabuterol | Selective β2-Adrenergic Agonist, Bronchodilator wikipedia.orgcaymanchem.com | Dose-dependent increases in heart rate; shown to be non-mutagenic caymanchem.comnih.gov |
| Cimaterol | β2-Adrenergic Agonist, Repartitioning Agent google.comnih.gov | Stimulation of skeletal muscle, broncholytic effects nih.govgoogle.com |
| Mapenterol | β2-Adrenergic Agonist | Profile expected to be a hybrid of Mabuterol and Clenpenterol due to structural similarity |
Implications of Differential Receptor Subtype Selectivity among Analogues
The clinical utility and toxicological risk of beta-agonists are heavily influenced by their relative selectivity for different adrenergic receptor subtypes, primarily β1, β2, and β3.
β1-Adrenergic Receptors: Located predominantly in the heart. Their stimulation leads to increased heart rate and contractility.
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, uterus, and vasculature, as well as in skeletal muscle. Their activation causes muscle relaxation (e.g., bronchodilation) and can promote muscle hypertrophy. wikipedia.org
β3-Adrenergic Receptors: Primarily expressed in adipose tissue and are involved in regulating lipolysis and thermogenesis.
While Clenpenterol and its analogues are termed "β2-selective," this selectivity is a matter of degree. The subtle structural differences analyzed in the SAR section (6.1) directly translate to variations in binding affinity for each receptor subtype. For instance, a compound with high β2 selectivity is desirable for treating asthma, as it can produce bronchodilation with minimal β1-mediated cardiac side effects. nih.gov
Conversely, a lack of selectivity is a primary cause of adverse effects. The tachycardia commonly associated with this class of drugs is a direct result of their cross-reactivity with cardiac β1-receptors. iss.it Some compounds may even exhibit mixed pharmacological profiles; for example, Mabuterol, while a potent β2-agonist, has been shown to act as a β1-receptor antagonist at higher concentrations in certain experimental models. caymanchem.com
The repartitioning effects that have led to the misuse of these drugs are thought to be mediated by stimulation of both β2-receptors in skeletal muscle and potentially β3-receptors in adipose tissue. Therefore, the specific ratio of β2/β1/β3 activity for each analogue determines its unique profile of therapeutic efficacy and toxicological liability. Designing ligands with high subtype selectivity remains a key challenge and goal in pharmacology, as minor structural changes can significantly alter the interaction with highly similar receptor binding sites. nih.gov
Investigative and Emerging Applications of Clenpenterol Hydrochloride in Preclinical Research
Application in Experimental Models for Studying Respiratory Physiology and Pathophysiology
While β2-adrenergic agonists as a class are well-established for their bronchodilatory effects and are cornerstones in the study of respiratory physiology, specific preclinical research focusing exclusively on clenpenterol hydrochloride in experimental models of respiratory function and disease is not extensively documented in publicly available scientific literature. The therapeutic landscape for respiratory conditions has seen the development and preference for other selective β2-agonists. As such, dedicated studies detailing the application of this compound in models of asthma, chronic obstructive pulmonary disease (COPD), or other respiratory ailments are scarce.
Research into its Effects as a Repartitioning Agent in Animal Models
This compound belongs to the class of β-adrenergic agonists, which have been noted for their ability to act as repartitioning agents in various animal species. researchgate.net These agents can modulate nutrient metabolism, leading to an increase in protein accretion and a decrease in fat deposition. This results in a higher lean meat yield in livestock. The general mechanism involves the stimulation of β-adrenergic receptors, which enhances fat decomposition and promotes protein synthesis. researchgate.net While the repartitioning effects are a known characteristic of this class of compounds, specific, detailed research findings from preclinical studies dedicated solely to this compound's efficacy and mechanisms as a repartitioning agent are not widely published. Studies often group it with other β-agonists in broader analytical screenings. tandfonline.com
Exploration of Potential Therapeutic Targets in Cardiovascular Disease Models
There is a notable lack of specific preclinical research investigating the potential of this compound as a therapeutic agent in cardiovascular disease models. While the cardiovascular system is inherently responsive to β-adrenergic stimulation, dedicated studies to explore this compound's effects on heart failure, hypertension, or other cardiovascular pathologies have not been a significant focus of published research.
Studies on its Role in Modulating Metabolic Disorders, Including Obesity Models
Preclinical investigation into the specific role of this compound in modulating metabolic disorders such as obesity and insulin (B600854) resistance is limited. While some β-agonists have been explored for their potential to influence metabolism and body composition, dedicated studies on this compound in established animal models of obesity are not prominent in the scientific literature. biohealthcongress.com One study noted that metabolomics could be a tool to understand the metabolic modifications following the administration of β-agonists like clenbuterol (B1669167), but specific data on this compound remains elusive. researchgate.net
Utilization in Doping Control Research and Forensic Toxicology Method Development
A significant area of research involving this compound has been in the development of sensitive and reliable analytical methods for its detection in the context of anti-doping control and forensic toxicology. researchgate.netdshs-koeln.de Its potential for misuse as a performance-enhancing agent in sports has necessitated the creation of robust screening procedures. termedia.pl
Research has focused on various analytical techniques to identify this compound in biological matrices such as urine and hair. tandfonline.comfederalregister.gov These methods are crucial for enforcing regulations set by anti-doping agencies.
Table 1: Analytical Methods for the Detection of this compound
| Analytical Technique | Matrix | Purpose | Reference |
| Immunochromatographic Strip | Urine | Rapid screening for β-agonists | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hair, Urine, Tissue | High sensitivity and specificity for residue detection | federalregister.govmdpi.comnih.gov |
| Capillary Electrophoresis (CE) | Not Specified | Chiral separation of enantiomers | db-thueringen.deisops-ankara.org |
This table is for illustrative purposes and is based on available data.
Drug Drug Interactions and Polypharmacology Research Involving Clenpenterol Hydrochloride
Investigation of Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when one drug alters the physiological effect of another at its target site. For Clenpenterol hydrochloride, this primarily involves interactions with drugs that also affect the adrenergic system.
Sympathomimetic agents are drugs that mimic the effects of the sympathetic nervous system. researchgate.net The co-administration of two or more such agents can lead to additive or synergistic effects, potentially amplifying both therapeutic outcomes and adverse reactions. As a β2-adrenergic agonist, this compound is expected to exhibit such interactions when combined with other sympathomimetics (e.g., other β2-agonists, alpha-agonists).
Currently, specific research studies quantifying the synergistic or additive effects of this compound with other sympathomimetic drugs are not extensively documented in peer-reviewed literature. While the interaction between its analog, clenbuterol (B1669167), and other agents is more studied, these findings cannot be directly extrapolated to Clenpenterol due to structural differences, such as Clenpenterol's pentyl chain versus clenbuterol's tert-butyl group, which can influence metabolic stability and receptor affinity.
| Sympathomimetic Agent Class | Example Agents | Potential Interaction with a β2-Agonist | Documented Research on Clenpenterol HCl |
|---|---|---|---|
| β2-Agonists | Salbutamol (B1663637), Formoterol, Salmeterol (B1361061) | Additive/synergistic effects on bronchodilation; potential for increased cardiovascular stimulation (tachycardia, palpitations). nih.gov | Specific studies are not publicly available. |
| Non-selective Adrenergic Agonists | Epinephrine (B1671497), Norepinephrine | Potentiation of effects on heart rate, blood pressure, and metabolic activity. | Specific studies are not publicly available. |
| Indirect-acting Sympathomimetics | Ephedrine (B3423809), Amphetamine | Increased release of endogenous catecholamines, potentially leading to a heightened adrenergic response when combined with a direct-acting agonist. | Specific studies are not publicly available. |
Pharmacological antagonism is a key area of drug interaction research. For this compound, the most relevant antagonists are β-adrenergic receptor blockers (beta-blockers). This interaction is a classic example of pharmacodynamic antagonism, where the blocker competes with the agonist for the same receptor sites. pharmacytimes.com
The co-administration of a non-selective beta-blocker would be expected to antagonize the effects of this compound at β2-receptors, potentially diminishing its intended therapeutic effects (e.g., bronchodilation). Cardioselective β1-blockers might have a less pronounced direct antagonistic effect at β2-receptors, but the potential for interaction still exists. pharmacytimes.com Despite this well-established pharmacological principle, specific in vivo or in vitro studies characterizing the antagonistic interaction between this compound and various receptor blockers are scarce in the available scientific literature. Such research is crucial for understanding the clinical implications of using these drugs concurrently. revespcardiol.orgfrontiersin.org
| Receptor Blocker Class | Example Agents | Theoretical Antagonistic Mechanism with a β2-Agonist | Documented Research on Clenpenterol HCl |
|---|---|---|---|
| Non-selective β-Blockers | Propranolol, Nadolol | Competitive blockade of both β1 and β2 receptors, directly opposing the action of Clenpenterol at its target site. pharmacytimes.com | Specific interaction studies are not documented. |
| Cardioselective β1-Blockers | Atenolol, Metoprolol, Bisoprolol | Primarily block β1 receptors, but may exhibit some activity at β2 receptors at higher doses, potentially reducing Clenpenterol's efficacy. pharmacytimes.comfrontiersin.org | Specific interaction studies are not documented. |
| Third-generation β-Blockers | Carvedilol, Labetalol | Complex interactions due to mixed α/β blockade and other properties (e.g., vasodilation). revespcardiol.org The net effect on Clenpenterol action is uncharacterized. | Specific interaction studies are not documented. |
Assessment of Additive or Synergistic Effects with Co-Administered Sympathomimetic Agents
Elucidation of Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion (ADME) of another. sps.nhs.uk Research in this area is vital for predicting how this compound might alter or be affected by the systemic exposure of co-administered drugs.
A drug can influence the ADME of another through various mechanisms, such as altering gastrointestinal motility, competing for plasma protein binding sites, or interfering with renal excretion pathways. sps.nhs.uk There is currently a lack of published research investigating the specific effects of this compound on the ADME parameters of other drugs. Pharmacokinetic studies have been conducted on its structural isomers, but data on its role as an interacting agent is absent. researchgate.net
The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of a vast number of drugs. abdn.ac.uk Inhibition or induction of these enzymes is a common mechanism of drug-drug interactions. A drug can act as a substrate, inhibitor, or inducer of specific CYP isozymes, thereby affecting the metabolism and clearance of other drugs metabolized by the same enzymes.
There are no specific studies in the accessible literature that define the role of this compound as a substrate, inhibitor, or inducer of CYP450 enzymes. Determining its metabolic profile and its potential to interact with key enzymes like CYP3A4, CYP2D6, or CYP2C9 is a critical area for future research. In silico and in vitro microsomal assays are standard methods to investigate these potential interactions.
Drug transporter proteins, such as P-glycoprotein (P-gp), play a significant role in drug disposition by actively pumping substances out of cells. Inhibition or induction of these transporters can lead to significant changes in a drug's absorption and distribution, including penetration of the blood-brain barrier. No research findings are currently available that describe the influence of this compound on P-gp or other clinically relevant drug transporter proteins.
Regulatory Science, Research Ethics, and Societal Implications of Clenpenterol Hydrochloride Research
Analytical Challenges in Monitoring Residues in Biological and Food Matrices
The monitoring of Clenbuterol (B1669167) hydrochloride residues in biological and food matrices presents significant analytical challenges due to the low concentrations at which the compound is often present and the complexity of the matrices themselves. researchgate.net Effective monitoring is crucial for ensuring food safety and preventing unintended human exposure. qascf.comresearchgate.net
A variety of analytical methods have been developed to detect clenbuterol, including immunoassays, chromatographic techniques, and mass spectrometry. researchgate.netmdpi.com Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are often used for screening purposes due to their speed and cost-effectiveness. r-biopharm.comoup.com However, these methods can sometimes lack the specificity required to avoid false positives. oup.com
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), offer higher selectivity and sensitivity. lawdata.com.twnih.govspkx.net.cn Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for confirmation of clenbuterol residues, providing high accuracy and the ability to detect the compound at very low levels. nih.govcaa.go.jpresearchgate.net
Sample preparation is a critical and often laborious step in the analytical process. researchgate.net It typically involves extraction, purification, and pre-concentration of the analyte from complex matrices like meat, liver, milk, and urine. researchgate.netlawdata.com.twjfda-online.com Techniques such as liquid-liquid extraction and solid-phase extraction (SPE) are commonly employed to clean up the sample and remove interfering substances. researchgate.netspkx.net.cn The efficiency of these preparation steps directly impacts the accuracy and reliability of the final analytical result.
The development of multi-residue methods capable of detecting a wide range of beta-agonists simultaneously is an ongoing area of research. tandfonline.com These methods aim to improve the efficiency of monitoring programs by reducing the time and resources required for analysis. researchgate.net Furthermore, there is a need for portable and rapid detection methods suitable for on-site screening in slaughterhouses and farms to allow for more effective and timely control of illegal clenbuterol use. researchgate.net
Table 1: Comparison of Analytical Methods for Clenbuterol Detection
| Method | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction | Rapid, cost-effective, suitable for screening large numbers of samples | Potential for cross-reactivity and false positives, less sensitive than chromatographic methods |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Good sensitivity and selectivity, quantitative | Requires sample derivatization for some detectors, longer analysis time than screening methods |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | High specificity and sensitivity | Requires derivatization to make clenbuterol volatile, can be complex |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with two stages of mass analysis | Very high sensitivity and specificity, considered a confirmatory method | High instrument cost, requires skilled operators |
Research on Public Health Implications of Unintended Human Exposure
Unintended human exposure to Clenbuterol hydrochloride, primarily through the consumption of contaminated meat products, has significant public health implications. qascf.comtandfonline.com The illegal use of clenbuterol as a growth promoter in livestock can lead to residues in edible tissues, posing a risk to consumers. r-biopharm.comcfs.gov.hk
Numerous food poisoning outbreaks have been reported globally, linked to the consumption of meat, particularly liver, from animals treated with clenbuterol. qascf.comnih.gov These incidents have occurred in various countries, including Spain, France, Italy, Portugal, and China. qascf.com The clinical symptoms of clenbuterol intoxication in humans are consistent with the pharmacological effects of a beta-2-agonist and can include palpitations, tachycardia (rapid heart rate), muscle tremors, nervousness, headaches, and dizziness. r-biopharm.comtandfonline.com In some cases, more severe effects such as myalgia, nausea, and confusion have been reported. tandfonline.com
The severity of symptoms can vary depending on the amount of clenbuterol ingested and the individual's health status. tandfonline.com Individuals with pre-existing cardiovascular conditions may be at a higher risk of experiencing more serious adverse events. tandfonline.com While deaths from clenbuterol food poisoning are not commonly reported, the acute symptoms can be distressing and may require medical attention. tandfonline.commja.com.au
The long-term health effects of chronic, low-level exposure to clenbuterol residues are not well-documented in humans but remain a public health concern. nih.gov Research using animal models suggests potential for adverse effects on the cardiovascular and musculoskeletal systems with prolonged exposure. plos.org The public health response to clenbuterol contamination incidents typically involves product recalls, increased surveillance of meat products, and public advisories. cfs.gov.hkmdpi.com These events highlight the importance of robust regulatory control and monitoring systems to protect consumers from the risks associated with the illegal use of this compound in food-producing animals. qascf.com
Ethical Frameworks for Conducting Research with Non-Approved Pharmaceutical Compounds
The ethical conduct of research involving non-approved pharmaceutical compounds like Clenbuterol hydrochloride is governed by a set of established principles designed to protect the rights and welfare of research participants. nih.govnuffieldbioethics.org These frameworks are crucial, especially when a compound has known physiological effects but is not approved for human use in a particular context.
Key ethical principles that guide such research include:
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. nih.gov In the context of research, this translates to the necessity of obtaining free and informed consent from participants. wma.net Researchers must ensure that potential participants fully understand the purpose of the study, the procedures involved, any potential risks and benefits, and their right to withdraw at any time without penalty. wma.net
Beneficence: This principle involves the obligation to maximize potential benefits and minimize possible harms. nih.gov Researchers must conduct a thorough risk-benefit analysis. nih.gov For a non-approved compound like clenbuterol, the potential risks of adverse effects must be carefully weighed against any potential benefits to the participant or to scientific knowledge. nih.gov
Justice: This principle requires that the benefits and burdens of research are distributed fairly. nih.gov The selection of research participants should be equitable, and vulnerable populations should not be exploited. nih.gov For instance, research on a performance-enhancing substance should not be exclusively conducted on a population that is more likely to misuse it.
Research involving non-approved compounds must undergo rigorous review by an independent Research Ethics Committee (REC) or Institutional Review Board (IRB). nih.govwma.net The REC/IRB is responsible for evaluating the ethical acceptability of the research protocol, ensuring that it complies with all relevant regulations and guidelines. nih.gov
The Declaration of Helsinki, developed by the World Medical Association, provides a foundational set of ethical principles for medical research involving human subjects. wma.netnih.gov It emphasizes the importance of scientific validity, independent ethical review, and informed consent. wma.net When research involves substances that are not approved for a specific use, the ethical considerations are even more stringent, and the justification for the research must be particularly strong. nih.govnih.gov
Future Directions in Regulatory Control and Detection Strategies for Beta-Agonist Abuse
Future efforts in the regulatory control and detection of beta-agonist abuse, including Clenbuterol hydrochloride, are focused on enhancing the sensitivity, specificity, and efficiency of monitoring programs. mdpi.comnih.gov A key direction is the continued development and refinement of analytical techniques to detect an ever-expanding list of known and emerging beta-agonists. tandfonline.comresearchgate.net
High-resolution mass spectrometry (HRMS) is becoming an increasingly important tool, offering the ability to screen for a wide range of compounds and identify unknown or "designer" beta-agonists that may be synthesized to evade detection. bohrium.com The development of multi-residue methods that can simultaneously detect and quantify numerous veterinary drugs, including various beta-agonists, is a priority to streamline laboratory workflows and reduce costs. nih.govtandfonline.com
There is also a significant push towards developing more rapid and portable detection methods that can be used for on-site screening at farms and slaughterhouses. researchgate.net This would allow for more immediate action to be taken when positive cases are identified, preventing contaminated products from entering the food chain. Biosensors and advanced immunoassays are promising technologies in this area. mdpi.comnih.gov
Another important area of research is the investigation of alternative biological matrices for monitoring clenbuterol abuse. While urine and blood are commonly used, hair analysis is gaining attention as it can provide a longer detection window, offering insights into past exposure. oup.com
From a regulatory standpoint, international cooperation and harmonization of maximum residue limits (MRLs) are crucial to facilitate international trade and ensure consistent consumer protection. r-biopharm.comjfda-online.com Furthermore, distinguishing between the illegal use of clenbuterol for growth promotion and potential contamination from legitimate veterinary use or environmental sources is a complex challenge. tandfonline.com Research into the enantiomeric composition of clenbuterol residues may offer a way to differentiate between these scenarios, as the ratio of enantiomers can differ between pharmaceutical preparations and residues found in meat. tandfonline.com
Finally, a multi-faceted approach that combines stringent regulatory enforcement, advanced analytical detection, and public education is essential for effectively combating the abuse of beta-agonists in animal production and protecting public health. qascf.com
Q & A
Basic Research Questions
Q. How can researchers synthesize Clenpenterol hydrochloride and confirm its structural identity?
- Methodological Answer : Synthesis typically involves reacting 1-(4-amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropylamino)ethanol with hydrochloric acid. Structural confirmation requires nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular ion verification (C₁₃H₂₁Cl₃N₂O, MW 327.68), and high-performance liquid chromatography (HPLC) for purity assessment (>99%). For novel syntheses, provide detailed protocols for solvent selection, reaction conditions, and purification steps to ensure reproducibility .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase), solid-phase extraction (SPE) using mixed-mode cartridges, and derivatization if necessary. Validate methods using parameters like limit of detection (LOD: ~0.1 µg/kg), recovery rates (70–120%), and matrix-matched calibration curves. Deuterated analogs (e.g., Clenpenterol-D5) are recommended as internal standards to correct for matrix effects .
Q. How can low solubility of this compound in aqueous solutions be addressed during in vitro studies?
- Methodological Answer : Solubility challenges (DMSO/methanol: slight solubility) can be mitigated by using sonication (30–60 minutes) or surfactants (e.g., Tween-80). For cell-based assays, dissolve the compound in DMSO at stock concentrations ≤10 mM and dilute in culture media to maintain DMSO <0.1%. Monitor stability via UV-Vis spectroscopy or HPLC to avoid precipitation during long-term experiments .
Advanced Research Questions
Q. How can discrepancies in recovery rates of this compound across extraction protocols be resolved?
- Methodological Answer : Discrepancies often arise from matrix complexity (e.g., urine vs. liver tissue). Optimize extraction pH (e.g., pH 5.0–6.0 for urine) and SPE sorbents (e.g., C18 for hydrophobic interactions). Use isotope dilution with Clenpenterol-D5 to normalize recovery variations. Conduct comparative studies using spiked samples to identify protocol-specific losses (e.g., hydrolysis inefficiency or adsorption to glassware) .
Q. What strategies differentiate this compound from structurally similar β-agonists in complex matrices?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns for baseline separation of isomers (e.g., Clenbuterol vs. Clenpenterol). Use high-resolution MS (HRMS) to monitor unique fragment ions (e.g., m/z 213.02 for Clenpenterol’s dichloroaniline moiety). Cross-validate with reference standards and retention time indexing .
Q. How can the stability of this compound under varying storage and processing conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:
- Temperature : Compare degradation at 25°C vs. 4°C over 30 days.
- Light : Monitor photodegradation under UV/visible light using amber vials.
- pH : Test stability in buffers (pH 2–10) to simulate gastrointestinal or environmental conditions.
Quantify degradation products via LC-MS/MS and calculate half-lives. Store stock solutions at 2–8°C in airtight containers to minimize hydrolysis .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
